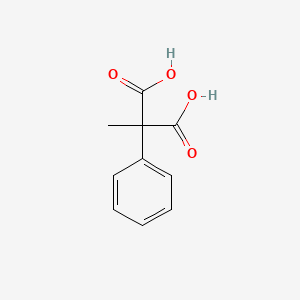

Methylphenylmalonic acid

Description

Methylphenylmalonic acid is a substituted malonic acid derivative featuring a phenyl group with a methyl substituent attached to the malonic acid backbone. This compound is structurally characterized by a central malonic acid core (HOOC-CH₂-COOH) modified with a methylphenyl group, which influences its reactivity and physical properties. Its primary applications include serving as a precursor in asymmetric synthesis, ligand design for transition metals, and pharmaceutical intermediate preparation .

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-phenylpropanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-10(8(11)12,9(13)14)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWBCMGFBNMOMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4371-02-2 | |

| Record name | 2-Methyl-2-phenylpropanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4371-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Reaction Mechanism and Conditions

Benzylsodium reacts with CO₂ to form sodium phenylacetate as the primary product. However, controlled carbonation at 30–50°C promotes the formation of disodium phenylmalonate, the precursor to methylphenylmalonic acid. Key parameters include:

-

Temperature : Optimal carbonation occurs between 30–50°C; deviations favor phenylacetic acid byproducts.

-

CO₂ Introduction Rate : Gradual addition minimizes side reactions, achieving phenylmalonic acid yields of ~70%.

-

Solvent System : Toluene ensures stability of sodium intermediates, preventing premature hydrolysis.

Post-carbonation, the acidic components are esterified. For example, treating phenylmalonic acid with methanol and anhydrous HCl in benzene at 60°C for 5 hours yields dimethyl phenylmalonate in up to 94% efficiency.

Direct Esterification of Phenylmalonic Acid

Esterification of phenylmalonic acid presents challenges due to its propensity for decarboxylation. US2881209A outlines two catalytic pathways:

Hydrochloric Acid Catalysis

A benzene-methanolic solution of phenylmalonic acid and HCl (1:10 molar ratio) heated at 60°C for 5 hours produces dimethyl phenylmalonate. Excess methanol drives the reaction to completion, with yields sensitive to temperature:

| Temperature (°C) | Yield (%) |

|---|---|

| 25 | 65 |

| 60 | 94 |

| 75 | 88 |

Lower temperatures reduce decarboxylation but slow esterification, necessitating a balance between kinetics and stability.

Sulfuric Acid Catalysis

Concentrated H₂SO₄ (3:1 molar ratio to acid) in benzene-methanol achieves 87% ester yield at 65°C. Pre-stirring at 25°C for 2 hours before heating improves protonation of the carboxyl groups, enhancing reactivity.

One-Pot Synthesis from Chlorobenzene

An integrated method combines sodium dispersion, carbonation, and esterification in a single reactor. After carbonating benzylsodium, the mixture is treated with excess methanol (10:1 molar ratio to acid) and HCl gas to neutralize sodium salts. Heating at 60°C for 5 hours directly affords dimethyl phenylmalonate, bypassing isolation of the free acid. This approach streamlines production, achieving 92% yield while minimizing handling losses.

Alternative Routes via Malononitrile Derivatives

CN113321583B describes a malononitrile-based route for structurally analogous diesters. While tailored for 2,6-diethyl-4-methylphenyl malonate, the methodology adapts to methylphenylmalonic acid synthesis:

Hydrolysis-Esterification

Malononitrile derivatives react with inorganic acids (e.g., H₂SO₄), water, and alcohol in xylene at 80–95°C. For methyl esters:

-

Catalyst : Concentrated H₂SO₄ (0.5 eq) facilitates nitrile hydrolysis to the diacid, followed by esterification.

-

Solvent : Xylene aids in azeotropic removal of water, shifting equilibrium toward ester formation.

This method’s versatility allows substitution of methanol with other alcohols (e.g., ethanol) for varied ester products.

Comparative Analysis of Methods

| Method | Yield (%) | Temperature (°C) | Catalysts | Key Advantage |

|---|---|---|---|---|

| Benzylsodium carbonation | 70 | 30–50 | None | High-purity diacid precursor |

| HCl esterification | 94 | 60 | HCl | Optimized for methyl esters |

| H₂SO₄ esterification | 87 | 65 | H₂SO₄ | Faster reaction kinetics |

| Malononitrile hydrolysis | 92 | 80–95 | H₂SO₄ | One-pot, adaptable to substituents |

Chemical Reactions Analysis

Enzymatic Asymmetric Decarboxylation

Methylphenylmalonic acid undergoes enantioselective decarboxylation catalyzed by arylmalonate decarboxylase (AMDase), yielding enantiopure (R)- or (S)-α-arylpropionic acids. This reaction is critical in synthesizing chiral intermediates for pharmaceuticals .

Mechanism :

-

Step 1 : Decarboxylation at the pro-S carboxylate group, forming an enediolate intermediate stabilized by hydrogen bonds in the enzyme’s dioxyanion hole .

-

Step 2 : Stereoselective protonation by a cysteine residue (Cys188) at the Si face of the enediolate, producing the (R)-enantiomer .

Key Findings :

The stereoselectivity arises from substrate binding orientation: the phenyl group occupies a hydrophobic cavity, while the methyl group aligns in a smaller pocket, minimizing steric clashes .

Substrate Binding and Selectivity

The enzyme’s active site accommodates methylphenylmalonic acid in a prochiral conformation, with distinct binding modes influencing enantioselectivity:

Binding Modes :

-

Preferred Mode : Phenyl group in the large hydrophobic cavity, methyl group in the small cavity .

-

Alternative Mode : Steric hindrance occurs if substituents deviate, reducing catalytic efficiency .

Comparative Reactivity :

| Substrate | ee (%) | Energy Difference (kcal/mol) |

|---|---|---|

| α-Methyl-α-phenylmalonate | >99 | ≥3 (experimental vs. 1.5 theoretical) |

| α-Methyl-α-vinylmalonate | 85 | 1.7 (theoretical) |

Theoretical models underestimate enantioselectivity for bulkier substrates due to insufficient modeling of enzyme flexibility .

Thermal and Chemical Denaturation Resistance

Enzyme mutants (e.g., F85A AMDase) enhance stability during decarboxylation:

Scientific Research Applications

Biochemical and Clinical Applications

1.1. Role in Organic Acidemias

Methylphenylmalonic acid is primarily studied in the context of methylmalonic acidemia (MMA), a rare genetic disorder characterized by the accumulation of methylmalonic acid due to a deficiency in the enzyme methylmalonyl-CoA mutase. This condition leads to severe metabolic disturbances and can result in neurological complications, growth retardation, and other systemic issues. Management strategies often include dietary modifications and supplementation with vitamin B12, which is crucial for the function of the deficient enzyme .

1.2. Diagnostic Biomarker

Recent studies have indicated that elevated levels of methylphenylmalonic acid can serve as a biomarker for diagnosing MMA. The detection of this compound in urine or plasma can help clinicians identify patients with this metabolic disorder early, thus facilitating timely intervention .

Chemical Synthesis and Applications

2.1. Precursor in Organic Synthesis

Methylphenylmalonic acid is utilized as a precursor in the synthesis of various organic compounds, particularly in the production of pharmaceuticals and agrochemicals. It can be transformed into other derivatives that serve as intermediates in synthetic pathways for drugs and insecticides .

2.2. Acylation Reactions

In organic chemistry, MPMA has been employed in malonic acid-mediated acylation reactions, where it acts as a precursor to generate reactive intermediates like ketenes. These intermediates can acylate amines and other nucleophiles efficiently, making MPMA valuable for solid-phase peptide synthesis and the modification of biomolecules .

Radiopharmaceutical Applications

3.1. Imaging Agents

Research has explored the potential of methylphenylmalonic acid derivatives as radiolabeled tracers for imaging applications, particularly in positron emission tomography (PET) and single-photon emission computed tomography (SPECT). For instance, radioiodinated phenylalkyl malonic acid derivatives have shown promise as pH-sensitive tracers that can target tumor environments based on their acidic microenvironments . This property allows for enhanced imaging of apoptotic cells during cancer therapy.

Mechanistic Studies

4.1. Mitochondrial Effects

Studies have demonstrated that malonate derivatives, including MPMA, can influence mitochondrial function by inhibiting complex II of the electron transport chain, leading to mitochondrial swelling and cell death under specific conditions. This mechanism is crucial for understanding how metabolic disturbances caused by compounds like MPMA can lead to cellular dysfunction and disease progression .

Case Studies

Mechanism of Action

The mechanism of action of methyl(phenyl)malonic acid involves its interaction with specific molecular targets and pathways. It acts as an intermediate in metabolic processes, influencing the conversion of substrates and the formation of products. The compound’s effects are mediated through its ability to participate in various chemical reactions, such as decarboxylation and substitution .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares methylphenylmalonic acid with malonic acid, methylmalonic acid, and p-hydroxyphenyllactic acid:

Key Observations :

- Substituent Effects : The methylphenyl group in methylphenylmalonic acid reduces its melting point compared to malonic acid (135°C vs. ~110°C), likely due to increased molecular bulk and reduced crystallinity . Methylmalonic acid, with a simpler methyl group, retains a higher melting point (129–131°C) .

- Fluorinated Analogues: highlights 2-(perfluorophenyl)malonic acid as a novel fluorinated derivative, demonstrating that electron-withdrawing substituents (e.g., fluorine) enhance stability and alter reactivity for specialized applications .

Methylphenylmalonic Acid

- Synthetic Intermediates : Used in asymmetric catalysis and ligand design. For example, diethyl esters of phenylmalonic acid derivatives serve as nucleophiles in enantioselective reactions .

- Pharmaceutical Precursors: Derivatives are key intermediates in synthesizing pharmacologically active compounds, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors .

Malonic Acid

- Biochemical Role : Central to the Krebs cycle as a competitive inhibitor of succinate dehydrogenase .

- Industrial Use : Utilized in polymer production (e.g., biodegradable plastics) and electroplating .

Methylmalonic Acid

- Clinical Diagnostics: Elevated serum levels are biomarkers for vitamin B₁₂ deficiency and methylmalonic acidemia .

- Enzyme Studies : Serves as a substrate for methylmalonyl-CoA mutase, a key enzyme in propionate metabolism .

p-Hydroxyphenyllactic Acid

- Metabolic Biomarker : Associated with tyrosine metabolism disorders and bacterial infections (e.g., Clostridium difficile) .

Biological Activity

Methylphenylmalonic acid (MPMA) is a compound of interest due to its potential biological activities, particularly in the context of metabolic disorders and its effects on cellular mechanisms. This article explores the biological activity of MPMA, focusing on its mechanisms of action, relevant case studies, and research findings.

Overview of Methylphenylmalonic Acid

Methylphenylmalonic acid is a derivative of malonic acid, characterized by the addition of a methyl and a phenyl group. It is structurally similar to other malonic acid derivatives, which have been studied for their biological properties, including effects on mitochondrial function and metabolic pathways.

1. Mitochondrial Dysfunction

Research indicates that malonate, a related compound, induces mitochondrial dysfunction through the inhibition of complex II in the electron transport chain. This results in:

- Mitochondrial Potential Collapse : Malonate causes rapid mitochondrial membrane potential collapse, leading to cell death via apoptosis. The release of cytochrome c and depletion of glutathione (GSH) are critical events in this process .

- Reactive Oxygen Species (ROS) Production : The collapse overwhelms mitochondrial antioxidant defenses, resulting in increased ROS, which further exacerbates cell injury .

2. pH-Dependent Uptake in Tumor Cells

Studies involving radioiodinated derivatives of malonic acid have shown pH-dependent uptake in tumor cells. This property allows for potential applications in imaging and targeting tumor microenvironments . Methylphenylmalonic acid's structural features may influence similar pH-dependent behaviors.

Case Studies

- Methylmalonic Aciduria (MMA)

- In Vivo Studies

Data Table: Summary of Biological Effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.